![molecular formula C19H14ClF3N2O3 B13654157 5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13654157.png)
5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one is a complex organic compound with a unique structure that includes a bipyridine core, a trifluoromethoxy phenyl group, and various functional groups
Méthodes De Préparation
The synthesis of 5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one typically involves multiple steps, including the formation of the bipyridine core and the introduction of the functional groups. The reaction conditions often require specific catalysts and reagents to achieve the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one is unique due to its specific functional groups and structure Similar compounds include other bipyridine derivatives and trifluoromethoxy-substituted phenyl compounds
Propriétés
Formule moléculaire |
C19H14ClF3N2O3 |
|---|---|
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
5-chloro-2-(hydroxymethyl)-6-methyl-3-[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]-1H-pyridin-4-one |
InChI |
InChI=1S/C19H14ClF3N2O3/c1-10-17(20)18(27)16(15(9-26)25-10)12-4-7-14(24-8-12)11-2-5-13(6-3-11)28-19(21,22)23/h2-8,26H,9H2,1H3,(H,25,27) |
Clé InChI |
RDJIQODRYFNSLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(N1)CO)C2=CN=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


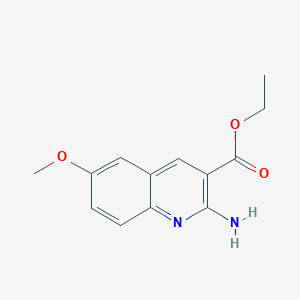
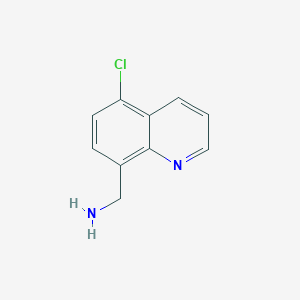
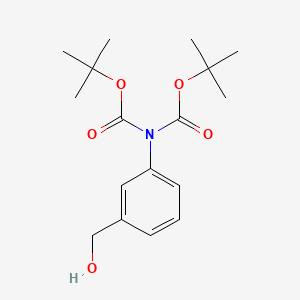
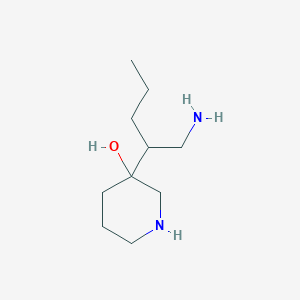
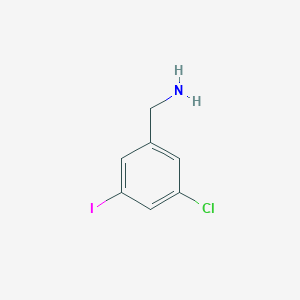
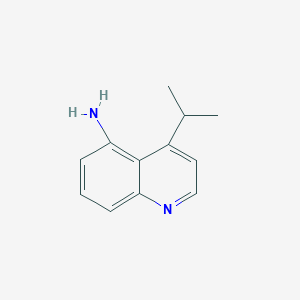

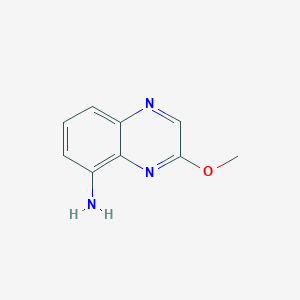
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
![8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)
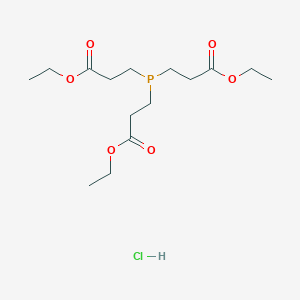

![1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one](/img/structure/B13654143.png)

